molecular formula C12H17NO B1333057 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32278-16-3

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1333057
CAS RN: 32278-16-3
M. Wt: 191.27 g/mol
InChI Key: NAGHJJKXKIKNES-UHFFFAOYSA-N
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Description

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the acylation of various chiral acyl chlorides . A preparative method for obtaining enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine involves acylation with N-phthaloyl-(S)-phenylalanyl or ®-2-phenoxypropionyl chlorides, followed by the acid hydrolysis of the corresponding diastereomerically pure amides .


Molecular Structure Analysis

The molecular structure of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzene ring fused to an oxazine ring .


Chemical Reactions Analysis

The kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the acylation by various chiral acyl chlorides . This process can be used to obtain enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine .


Physical And Chemical Properties Analysis

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a solid compound with a melting point range of 66.5 - 77 degrees Celsius .

Scientific Research Applications

Food Contact Materials Safety

The European Food Safety Authority (EFSA) has evaluated a derivative of the benzoxazine compound, specifically 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid , for its safety in food contact materials . The assessment concluded that there is no safety concern for consumers if the substance is used in polyolefins, excluding contact with fatty/high-alcoholic and dairy products, and if its migration does not exceed 0.05 mg/kg food.

Antimycotic Applications

A study published in the journal Applied Microbiology and Biotechnology discusses the formulation of a nanosponge hydrogel containing a derivative of the benzoxazine compound for controlling skin fungal ailments . The study highlights the potential of this formulation to enhance the retention of antifungal agents in the skin, showing promising results against Candida albicans.

Biopharmaceutical Stability

Research into the impact of tert-butanol on biopharmaceuticals involves the use of benzoxazine derivatives. Although the specific study details are not provided in the search results, the presence of benzoxazine compounds in this field suggests their role in understanding and enhancing the stability of biopharmaceutical products .

Neurodegenerative Disease Research

A derivative of the benzoxazine compound has been studied for its dual inhibitory action against β-secretase and acetylcholinesterase . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s, where the prevention of amyloid beta peptide aggregation is crucial.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJJKXKIKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377208
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

32278-16-3
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the main focus of the research regarding 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine in this paper?

A1: This study [] centers on developing a method for the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine. Kinetic resolution is a crucial technique in organic chemistry to separate enantiomers (mirror-image molecules) from a racemic mixture. The researchers aimed to achieve this separation via acylation reactions using chiral acyl chlorides as resolving agents. This method holds potential for obtaining enantiomerically pure 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine, which could be significant for pharmaceutical applications where specific enantiomers often exhibit distinct biological activities.

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